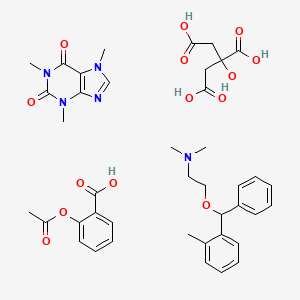

Norgesic forte

Description

Properties

CAS No. |

88566-80-7 |

|---|---|

Molecular Formula |

C41H49N5O14 |

Molecular Weight |

835.9 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

PQOVMKOIORHXFP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyms |

Norgesic forte |

Origin of Product |

United States |

Foundational & Exploratory

Orphenadrine Citrate as an NMDA Receptor Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orphenadrine (B1219630) citrate, a centrally acting skeletal muscle relaxant, exerts a component of its pharmacological effect through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical guide on the mechanism of action of orphenadrine as an NMDA receptor antagonist. It consolidates quantitative pharmacological data, details the experimental protocols utilized for its characterization, and visualizes the involved signaling pathways and workflows. Orphenadrine acts as an uncompetitive, open-channel blocker of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel in a voltage-dependent manner. This mechanism contributes to its analgesic and muscle relaxant properties by modulating glutamatergic neurotransmission.

Introduction

Orphenadrine has a long history of clinical use for the treatment of muscle spasms and pain. While its anticholinergic properties are well-documented, its interaction with the NMDA receptor is a critical aspect of its multifaceted mechanism of action.[1] The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory, as well as in the central sensitization processes associated with chronic pain.[1] Orphenadrine's ability to modulate NMDA receptor function positions it as a compound of interest for conditions involving NMDA receptor hyperexcitability. This guide offers an in-depth examination of this specific mechanism.

Quantitative Pharmacological Data

The affinity and potency of orphenadrine at the NMDA receptor have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Orphenadrine Binding Affinity for the NMDA Receptor

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Kᵢ | 6.0 ± 0.7 µM | Human Frontal Cortex | [³H]MK-801 Binding | [2][3][4] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.

Table 2: Orphenadrine Functional Antagonism of the NMDA Receptor

| Parameter | Value | Cell Type | Assay Type | Reference |

| IC₅₀ | 16.2 ± 1.6 µM | Cultured Superior Colliculus Neurons | Patch-Clamp Electrophysiology | [2] |

| Kₐₚₚ (apparent Kᵈ) | 17.2 µM | Cultured Superior Colliculus Neurons | Patch-Clamp Electrophysiology | [2] |

| Kₒₙ | 0.013 ± 0.002 x 10⁶ M⁻¹s⁻¹ | Cultured Superior Colliculus Neurons | Patch-Clamp Electrophysiology | [2] |

| Kₒ𝒻𝒻 | 0.230 ± 0.004 s⁻¹ | Cultured Superior Colliculus Neurons | Patch-Clamp Electrophysiology | [2] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. Kₐₚₚ (apparent Kᵈ): The apparent dissociation constant, calculated from the ratio of Kₒ𝒻𝒻/Kₒₙ. Kₒₙ (Association Rate Constant): The rate at which the antagonist binds to the receptor. Kₒ𝒻𝒻 (Dissociation Rate Constant): The rate at which the antagonist unbinds from the receptor.

Mechanism of Action: Uncompetitive, Open-Channel Blockade

Orphenadrine functions as an uncompetitive antagonist of the NMDA receptor.[2] This means it does not compete with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites. Instead, orphenadrine binds to a site within the ion channel pore, specifically the phencyclidine (PCP) binding site, which is only accessible when the channel is in its open conformation.[1][2] This binding physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, through the channel, thereby inhibiting receptor function.

Furthermore, the blocking action of orphenadrine is strongly voltage-dependent.[2] At negative membrane potentials (i.e., the resting state of the neuron), the block is more pronounced. As the membrane depolarizes, the positively charged orphenadrine molecule is expelled from the channel, relieving the block. This characteristic suggests that orphenadrine's inhibitory effect is most prominent under conditions of excessive neuronal firing.

NMDA Receptor Signaling and Orphenadrine Antagonism.

Experimental Protocols

The characterization of orphenadrine's NMDA receptor antagonism relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay: [³H]MK-801 Competition

This assay determines the binding affinity (Kᵢ) of orphenadrine for the PCP binding site within the NMDA receptor channel.

Objective: To quantify the ability of orphenadrine to displace the radiolabeled uncompetitive antagonist, [³H]MK-801, from its binding site on the NMDA receptor.

Methodology:

-

Tissue Preparation:

-

Homogenize postmortem human frontal cortex or rat brain tissue (excluding cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2][5]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Incubate the membrane preparation with a fixed concentration of [³H]MK-801 (e.g., 5 nM).[5]

-

Non-specific Binding: Incubate the membrane preparation with [³H]MK-801 in the presence of a high concentration of a non-radiolabeled ligand that binds to the same site (e.g., 10 µM unlabeled MK-801).[5]

-

Competitive Binding: Incubate the membrane preparation with [³H]MK-801 and varying concentrations of orphenadrine citrate.

-

Incubate the reactions at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[5]

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]MK-801 binding against the log concentration of orphenadrine to generate a competition curve.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Patch-Clamp Electrophysiology: Whole-Cell Voltage-Clamp

This technique directly measures the ion flow through NMDA receptors and allows for the functional characterization of orphenadrine's blocking action, including its potency (IC₅₀) and voltage dependence.

Objective: To measure NMDA receptor-mediated currents in the presence and absence of orphenadrine to determine its inhibitory effects and mechanism.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber and perfuse with an external solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, and glycine, but Mg²⁺-free to prevent endogenous voltage-dependent block).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ.

-

Fill the patch pipette with an internal solution (e.g., containing CsCl, BAPTA, and HEPES).

-

-

Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell membrane at a negative holding potential (e.g., -70 mV).[2]

-

-

Data Acquisition:

-

Apply an NMDA receptor agonist (e.g., NMDA or glutamate) to the cell to evoke an inward current.

-

Once a stable baseline current is established, co-apply the agonist with increasing concentrations of orphenadrine.

-

To assess voltage dependency, apply a series of voltage steps or a voltage ramp in the presence of a fixed concentration of orphenadrine and compare the resulting current-voltage (I-V) relationship to the control condition.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current at each orphenadrine concentration.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of orphenadrine and fit the data with a logistic function to determine the IC₅₀ value.

-

Analyze the I-V curves to determine the degree of block at different membrane potentials, confirming voltage dependency.

-

Patch-Clamp Electrophysiology Workflow.

Conclusion

Orphenadrine citrate's mechanism of action as an uncompetitive, voltage-dependent NMDA receptor antagonist is a key contributor to its therapeutic profile. By binding to the PCP site within the open ion channel, orphenadrine effectively blocks excessive glutamatergic neurotransmission, which is implicated in pain and muscle spasticity. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage this important pharmacological action. Future research may focus on developing derivatives with enhanced selectivity and potency for the NMDA receptor to optimize therapeutic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Dual Nature of a Wonder Drug: An In-depth Technical Guide to Aspirin's Inhibition of Cyclooxygenase in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Aspirin (B1665792), a cornerstone of medicine for over a century, continues to be a subject of intense research due to its complex mechanism of action and wide-ranging therapeutic effects. At the heart of its anti-inflammatory, analgesic, and antipyretic properties lies its ability to inhibit the cyclooxygenase (COX) enzymes. This technical guide provides a detailed exploration of the aspirin-cyclooxygenase inhibition pathway in inflammation, offering comprehensive data, detailed experimental protocols, and visual representations of the core molecular interactions.

The Core Mechanism: Irreversible Acetylation of Cyclooxygenase

Aspirin exerts its effects primarily through the irreversible inactivation of two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1] This inactivation occurs via the acetylation of a specific serine residue within the active site of the enzymes.[2] In COX-1, this is Serine 529, and in COX-2, it is Serine 516.[2][3] The covalent attachment of an acetyl group from aspirin to this serine residue physically blocks the enzyme's active site, preventing its natural substrate, arachidonic acid, from binding.[4] This blockage halts the downstream production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][5]

Isoform Selectivity: A Tale of Two Enzymes

While aspirin inhibits both COX-1 and COX-2, it is significantly more potent against COX-1.[7] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2] The prostaglandins produced by COX-2 are the primary drivers of the inflammatory response.

Aspirin's greater selectivity for COX-1 is a critical aspect of its pharmacological profile, contributing to both its therapeutic efficacy and its notable side effects. The inhibition of COX-1 in the gastrointestinal tract can lead to gastric irritation and ulceration due to the reduction of protective prostaglandins.[2]

Quantitative Analysis of Aspirin's COX Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific experimental conditions, including the source of the enzyme, the concentration of arachidonic acid, and the pre-incubation time of the inhibitor with the enzyme. The following table summarizes representative IC50 values for aspirin against COX-1 and COX-2 from various in vitro assays.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System | Reference |

| Aspirin | 5 µg/mL (~27.7 µM) | 210 µg/mL (~1165 µM) | ~0.024 | Not Specified | [8] |

| Aspirin | 1.88 µM | 12.34 µM | 0.15 | In vitro | [9] |

| Aspirin | ~3.5 µM | ~30 µM | ~0.12 | Not Specified | [10] |

Note: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A lower selectivity index indicates a greater selectivity for COX-1. The variability in these values highlights the importance of considering the specific assay conditions when comparing data.

Beyond IC50 values, the kinetics of aspirin's interaction with COX enzymes can be described by the dissociation constant (Ki) for the initial reversible binding and the rate constant for the subsequent irreversible acetylation (k_inact). For ovine COX-1, a Ki of 14-20 mM has been reported.[11] Computational modeling suggests that the difference in aspirin's potency against COX-1 and COX-2 is primarily due to the kinetics of the covalent inhibition step rather than the initial non-covalent binding.[7]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and logical relationships in aspirin's mechanism of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aspirin-cyclooxygenase inhibition pathway.

In Vitro Cyclooxygenase (COX) Activity Assay (Colorimetric)

This assay measures the peroxidase activity of COX, which is coupled to the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical, Cat. No. 60120 and 60122)

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (e.g., from Cayman Chemical, Cat. No. 760116)

-

Arachidonic Acid (substrate) (e.g., from Cayman Chemical, Cat. No. 90010)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate) (e.g., from Sigma-Aldrich, Cat. No. T7394)

-

Aspirin (inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.

-

Prepare a working solution of Heme in assay buffer.

-

Prepare a stock solution of aspirin in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

-

Prepare a working solution of arachidonic acid.

-

Prepare a working solution of TMPD.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme solution

-

-

Add 10 µL of the diluted aspirin solution or vehicle control (assay buffer with the same concentration of solvent) to the respective wells.

-

For background wells, add 160 µL of assay buffer and 10 µL of Heme.

-

Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

-

Add 20 µL of TMPD solution to each well.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

Immediately after adding arachidonic acid, shake the plate for a few seconds.

-

Measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Subtract the rate of the background wells from the rates of the sample and control wells.

-

Calculate the percentage of inhibition for each aspirin concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and use non-linear regression analysis to determine the IC50 value.

-

Western Blot Analysis for COX-2 Expression

This protocol details the detection of COX-2 protein levels in cell lysates, often used to study the induction of COX-2 by inflammatory stimuli.

Materials and Reagents:

-

Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) for stimulation

-

RIPA buffer (Radioimmunoprecipitation assay buffer)

-

Protease inhibitor cocktail (e.g., Sigma-Aldrich, Cat. No. P8340)

-

BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225)

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 10%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-COX-2 (e.g., Cell Signaling Technology, Cat. No. 12282, 1:1000 dilution)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., Cell Signaling Technology, Cat. No. 7074, 1:2000 dilution)

-

Loading control primary antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat. No. A5441, 1:5000 dilution)

-

HRP-conjugated goat anti-mouse IgG (e.g., Jackson ImmunoResearch, Cat. No. 115-035-003, 1:5000 dilution)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Stimulate cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce COX-2 expression.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Scrape cell lysates and transfer to microcentrifuge tubes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the β-actin antibody as a loading control.

-

Prostaglandin (B15479496) E2 (PGE2) ELISA

This protocol describes the quantification of PGE2 in cell culture supernatants, a direct measure of COX activity.

Materials and Reagents:

-

PGE2 ELISA Kit (e.g., Cayman Chemical, Cat. No. 514010 or R&D Systems, Cat. No. KGE004B)

-

Cell culture supernatant from cells treated with or without aspirin.

-

Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically 405-450 nm).

Procedure:

-

Follow the ELISA kit manufacturer's instructions meticulously. The general steps are outlined below.

-

Reagent and Standard Preparation:

-

Prepare all reagents, wash solutions, and standards as directed in the kit manual. A standard curve must be generated for each assay.

-

-

Assay Procedure (Competitive ELISA):

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.

-

Incubate the plate for the specified time and temperature.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution to each well, which will be converted by the bound HRP to produce a colorimetric signal.

-

Stop the reaction with the provided stop solution.

-

Measure the absorbance of each well using a microplate reader.

-

-

Data Analysis:

-

The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

Aspirin's enduring legacy as a therapeutic agent is a testament to its potent and unique mechanism of inhibiting cyclooxygenase enzymes. Its irreversible acetylation of COX-1 and COX-2 provides a powerful means of reducing the production of pro-inflammatory prostaglandins. However, the greater selectivity for the homeostatic COX-1 enzyme underscores the dual nature of this drug, offering profound therapeutic benefits at the cost of potential adverse effects. A thorough understanding of the quantitative aspects of COX inhibition, the intricacies of the downstream signaling pathways, and the precise experimental methodologies to study these processes is paramount for researchers and drug development professionals seeking to harness the full potential of this remarkable molecule and to develop novel anti-inflammatory therapies with improved safety profiles.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cox2 Antibody (#4842) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. ahajournals.org [ahajournals.org]

- 9. cloud-clone.com [cloud-clone.com]

- 10. Graphviz [graphviz.org]

- 11. Decreased cyclooxygenase inhibition by aspirin in polymorphic variants of human prostaglandin H synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Caffeine's Antagonism of Adenosine Receptors in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms, physiological effects, and experimental methodologies related to caffeine's antagonism of adenosine (B11128) receptors in the central nervous system (CNS). As the most widely consumed psychoactive substance globally, caffeine's primary mechanism of action is the blockade of adenosine receptors, leading to its well-known stimulant effects.[1] This document summarizes key quantitative data, details experimental protocols for studying these interactions, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to Adenosine and its Receptors in the CNS

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role as a neuromodulator in the CNS. It exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are widely distributed throughout the brain and are involved in regulating a variety of physiological processes, including sleep, arousal, cognition, and neuronal excitability.[3]

-

A1 Receptors (A1R): Primarily coupled to inhibitory G proteins (Gi/o), A1R activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. They also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

-

A2A Receptors (A2AR): Typically coupled to stimulatory G proteins (Gs), A2AR activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. These receptors are highly expressed in the striatum, where they form heteromers with dopamine (B1211576) D2 receptors and play a significant role in modulating motor activity and reward pathways.[5]

-

A2B Receptors (A2BR) and A3 Receptors (A3R): A2BRs are also Gs-coupled, while A3Rs are coupled to Gi/o. Both are generally considered to have a lower affinity for adenosine compared to A1R and A2AR and are thought to be more involved in pathological conditions such as inflammation and ischemia.[6]

Caffeine (B1668208) as a Non-Selective Adenosine Receptor Antagonist

Caffeine (1,3,7-trimethylxanthine) is a methylxanthine alkaloid that is structurally similar to adenosine. This similarity allows caffeine to bind to all four adenosine receptor subtypes without activating them, thereby acting as a competitive antagonist.[1] By blocking adenosine from binding, caffeine effectively inhibits the downstream signaling cascades initiated by these receptors, leading to its characteristic stimulant effects on the CNS.[1]

Quantitative Data: Binding Affinity and Pharmacokinetics

The following tables summarize the binding affinity of caffeine for the different human adenosine receptor subtypes and its key pharmacokinetic parameters.

| Receptor Subtype | Ki (µM) | IC50 (µM) |

| A1 | 10.7 | ~10 |

| A2A | 9.56 | ~10 |

| A2B | 10.4 | - |

| A3 | 13.3 | - |

| Table 1: Binding Affinity of Caffeine for Human Adenosine Receptor Subtypes.[5][7] |

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~100% |

| Time to Peak Plasma Concentration (Tmax) | 15-120 minutes |

| Plasma Half-life (t1/2) | 2.5 - 4.5 hours |

| Metabolism | Primarily by CYP1A2 in the liver |

| Table 2: Key Pharmacokinetic Parameters of Caffeine in Humans. |

Signaling Pathways of Caffeine's Antagonism

Caffeine's antagonism of A1 and A2A receptors disrupts the normal signaling cascades initiated by adenosine, leading to a net excitatory effect in the CNS.

Antagonism of A1 Receptor Signaling

By blocking A1 receptors, caffeine prevents the Gi/o-mediated inhibition of adenylyl cyclase. This results in a relative increase in cAMP levels, leading to increased neuronal excitability and neurotransmitter release.

Antagonism of A2A Receptor Signaling

In regions like the striatum, caffeine's blockade of A2A receptors prevents the Gs-mediated stimulation of adenylyl cyclase. This reduces cAMP production and subsequently decreases the activity of protein kinase A (PKA), which can influence the function of other receptors, such as the dopamine D2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonism of adenosine receptors by caffeine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of caffeine for adenosine receptors.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by caffeine.

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled adenosine receptor ligand (e.g., [3H]DPCPX for A1R, [3H]CGS 21680 for A2AR).

-

Caffeine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled adenosine agonist (e.g., 10 µM NECA), 50 µL radioligand, 100 µL membrane suspension.

-

Competitive Binding: 50 µL of each caffeine dilution, 50 µL radioligand, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the caffeine concentration.

-

Determine the IC50 value (the concentration of caffeine that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the effect of caffeine on the intracellular levels of cAMP, providing insight into its antagonism of Gs- and Gi/o-coupled adenosine receptors.

Objective: To quantify the change in cAMP levels in response to an adenosine receptor agonist in the presence and absence of caffeine.

Materials:

-

Cells expressing the adenosine receptor of interest.

-

Adenosine receptor agonist (e.g., NECA).

-

Caffeine solutions of varying concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash cells with serum-free media and pre-incubate with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.

-

Antagonist Treatment: Add varying concentrations of caffeine to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the adenosine receptor agonist (typically the EC80) to all wells except the basal control.

-

Incubation: Incubate for 15-60 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the caffeine concentration and determine the IC50 value for the inhibition of the agonist-induced cAMP response.

Behavioral Assays in Animal Models

Behavioral assays in rodents are essential for understanding the in vivo effects of caffeine on CNS function.

Objective: To assess general locomotor activity and anxiety-like behavior.

Protocol:

-

Habituation: Acclimate the animal to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer caffeine (e.g., 5-20 mg/kg, i.p.) or vehicle to the animal.

-

Test: Place the animal in the center of an open field arena (a square box, e.g., 40x40 cm).

-

Recording: Record the animal's activity for a set period (e.g., 15-30 minutes) using an automated tracking system.

-

Parameters Measured:

-

Locomotor Activity: Total distance traveled, number of line crossings.

-

Anxiety-like Behavior: Time spent in the center of the arena versus the periphery.

-

-

Data Analysis: Compare the parameters between caffeine- and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[8]

Objective: To specifically assess anxiety-like behavior.

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Habituation and Drug Administration: As in the open field test.

-

Test: Place the animal in the center of the maze, facing an open arm.

-

Recording: Record the animal's behavior for a set period (e.g., 5 minutes).

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[9]

Conclusion

Caffeine's primary mechanism of action in the central nervous system is the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes. This blockade disrupts the normal neuromodulatory role of adenosine, leading to increased neuronal activity and the characteristic stimulant effects of caffeine. The quantitative data on binding affinities and pharmacokinetics, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working to further elucidate the complex interactions between caffeine and the adenosine system. The provided visualizations of signaling pathways and experimental workflows serve as valuable tools for understanding these intricate processes.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine, caffeine, and sleep–wake regulation: state of the science and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeine and sleep-deprivation mediated changes in open-field behaviours, stress response and antioxidant status in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. researchgate.net [researchgate.net]

- 8. anilocus.com [anilocus.com]

- 9. A Methodological Discussion of Caffeine Research and Animal Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Synergistic Analgesic Effects of Orphenadrine and Aspirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-administration of orphenadrine (B1219630) and aspirin (B1665792), often formulated as a fixed-dose combination with caffeine, presents a compelling case for synergistic analgesia in the management of musculoskeletal pain. This technical guide elucidates the distinct yet complementary mechanisms of action of orphenadrine, a centrally acting skeletal muscle relaxant with NMDA receptor antagonist properties, and aspirin, a non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase (COX) enzymes. While direct quantitative preclinical studies on the synergistic interaction between orphenadrine and aspirin are not extensively available in recent literature, this guide synthesizes existing data from studies involving orphenadrine with other analgesics, alongside established preclinical pain models, to build a robust model of their synergistic potential. Detailed experimental protocols for assessing analgesic synergy are provided, and key signaling pathways are visualized to offer a comprehensive understanding for researchers in pain therapeutics.

Introduction: The Rationale for Combination Analgesia

The management of pain, particularly complex pain states involving both inflammatory and neuropathic components such as acute musculoskeletal conditions, often benefits from a multimodal therapeutic approach. Combining drugs with different mechanisms of action can achieve superior analgesic efficacy at lower doses of individual agents, thereby potentially reducing the incidence and severity of adverse effects. The combination of orphenadrine and aspirin is designed to target pain through distinct pathways: aspirin addresses the peripheral inflammatory component, while orphenadrine acts centrally to alleviate muscle spasms and modulate central pain processing.

Mechanisms of Action

Orphenadrine: A Multi-Target Central Analgesic

Orphenadrine citrate (B86180) is a centrally acting agent with a complex pharmacological profile that contributes to its analgesic and muscle relaxant effects.[1][2] Its primary mechanisms include:

-

Anticholinergic (Antimuscarinic) Activity : By blocking muscarinic receptors, orphenadrine reduces excessive cholinergic stimulation in the central nervous system, which can contribute to muscle spasms and pain.[3]

-

NMDA Receptor Antagonism : Orphenadrine acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5] This action is crucial for attenuating central sensitization, a key process in the transition from acute to chronic pain. The Ki-value for orphenadrine at the PCP binding site is approximately 6.0 ± 0.7 μM.[5]

-

Antihistaminic Properties : Orphenadrine also possesses H1 receptor antagonist activity.[2]

Aspirin: Irreversible COX Inhibition

Aspirin (acetylsalicylic acid) is a cornerstone NSAID with well-established analgesic, anti-inflammatory, and antipyretic properties.[6] Its principal mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2) through the acetylation of a serine residue in the enzyme's active site.[7] This prevents the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators of inflammation, pain, and fever.[7]

The Synergistic Hypothesis: A Multi-Pronged Attack on Pain

The synergistic analgesic effect of orphenadrine and aspirin is predicated on their complementary mechanisms of action targeting different aspects of the pain pathway.

-

Peripheral and Central Action : Aspirin acts peripherally at the site of injury to reduce inflammation and the production of pain-sensitizing prostaglandins. Orphenadrine acts centrally to reduce muscle spasms that can be a source of pain and to modulate central pain processing through NMDA receptor antagonism.

-

Addressing Different Pain Modalities : Preclinical studies, such as the formalin test in mice, have shown that centrally acting analgesics like orphenadrine can be effective in both the initial neurogenic phase (Phase I) and the later inflammatory phase (Phase II) of pain.[6] In contrast, NSAIDs are typically more effective in the inflammatory late phase.[6] This suggests that the combination could provide broader and more sustained analgesia.

Below is a DOT script visualizing the proposed synergistic mechanism:

Caption: Proposed synergistic mechanism of aspirin and orphenadrine.

Quantitative Data from Clinical Studies

While specific studies quantifying the synergy between orphenadrine and aspirin are limited, clinical trials on the combination of orphenadrine with paracetamol (acetaminophen), which also acts centrally, provide evidence for the enhanced analgesic efficacy of such combinations.

Table 1: Efficacy of Orphenadrine/Paracetamol Combination in Myalgia [8]

| Treatment Group | Mean Pain Score (Visual Analogue Scale) - Day 0 | Mean Pain Score (Visual Analogue Scale) - Day 3 | Mean Pain Score (Visual Analogue Scale) - Day 7 | Statistical Significance (vs. Placebo) |

| Orphenadrine (35mg) + Paracetamol (450mg) | 6.5 | 3.2 | 1.8 | p < 0.05 from Day 3 |

| Placebo | 6.4 | 5.1 | 4.5 | - |

Table 2: Efficacy of Orphenadrine/Paracetamol Combination in Low Back Pain [9][10]

| Parameter | Baseline (Day 0) | Day 3 | Day 5 | Day 7 | Day 10/11 |

| Norgesic® (35mg/450mg) | |||||

| Median VAS Score | 7 | - | - | 0 | 0 |

| Median RMDQ Score | 9 | - | - | - | 0 |

| Norgesic® Forte (50mg/650mg) | |||||

| Median VAS Score | 7 | - | 0 | 0 | 0 |

| Median RMDQ Score | 9 | - | - | - | 1 |

VAS = Visual Analogue Scale; RMDQ = Roland-Morris Disability Questionnaire

These studies demonstrate that the combination of orphenadrine with a centrally acting analgesic provides significantly greater pain relief than placebo and leads to substantial improvements in functional outcomes.

Experimental Protocols for Assessing Synergy

The synergistic interaction between two analgesic compounds can be rigorously assessed using preclinical pain models and specific analytical methods.

Animal Models of Pain

This model is used to evaluate peripherally acting analgesics.[1][7][11][12][13]

-

Species: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into groups (e.g., vehicle control, aspirin alone, orphenadrine alone, combination).

-

Test compounds are administered (e.g., orally or intraperitoneally) at various doses.

-

After a set pre-treatment time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (10 ml/kg).[13]

-

Immediately following the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes).[11]

-

-

Endpoint: The percentage of inhibition of writhing compared to the vehicle control group is calculated.

This model allows for the assessment of both neurogenic (Phase I) and inflammatory (Phase II) pain.[3][6][14][15][16]

-

Species: Male Sprague-Dawley rats or mice.

-

Procedure:

-

Animals are habituated to the observation chambers.

-

Test compounds are administered at various doses.

-

After the pre-treatment period, a dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection).[14]

-

-

Endpoint: The duration of nociceptive behaviors in each phase is quantified and compared between treatment groups.

This is a thermal nociception assay for centrally acting analgesics.[17][18][19][20]

-

Species: Mice or rats.

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 52-55°C).[18]

-

Animals are administered the test compounds.

-

At various time points post-administration, each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[17]

-

-

Endpoint: An increase in the latency to respond compared to the control group indicates analgesia.

Isobolographic Analysis

This is the gold standard method for determining the nature of the interaction between two drugs.[21][22][23][24][25]

-

Principle: An isobologram is a graph that plots the doses of two drugs that, when given in combination, produce a specific level of effect (e.g., 50% analgesia, ED50).

-

Procedure:

-

Dose-response curves are generated for each drug individually to determine their respective ED50 values.

-

The two ED50 values are plotted on the x and y axes of a graph, and a "line of additivity" is drawn between them. This line represents all the dose combinations that would be expected to produce an additive effect.

-

The combination of the two drugs is then tested at a fixed ratio, and the dose of the combination that produces the same level of effect (ED50) is determined experimentally.

-

This experimental ED50 for the combination is plotted on the isobologram.

-

-

Interpretation:

-

If the point for the experimental combination falls on the line of additivity, the interaction is additive .

-

If the point falls significantly below the line, the interaction is synergistic .

-

If the point falls significantly above the line, the interaction is antagonistic .

-

The following DOT script illustrates the workflow for an isobolographic analysis:

Caption: Workflow for isobolographic analysis of drug synergy.

Conclusion

The combination of orphenadrine and aspirin represents a rational approach to the treatment of musculoskeletal pain by targeting both central and peripheral pain mechanisms. While direct, robust quantitative data on their synergistic interaction is an area ripe for further investigation, the existing clinical evidence for orphenadrine in combination with other analgesics, coupled with the distinct pharmacological profiles of both agents, strongly supports the hypothesis of a synergistic or at least additive analgesic effect. The experimental protocols outlined in this guide provide a framework for future preclinical studies to rigorously quantify this interaction and further elucidate the underlying signaling pathways. Such research is crucial for optimizing the clinical use of this and other combination analgesics.

References

- 1. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 2. Orphenadrine - Wikipedia [en.wikipedia.org]

- 3. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Effect of a combination of orphenadrine/paracetamol tablets ('Norgesic') on myalgia: a double-blind comparison with placebo in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medclinrese.org [medclinrese.org]

- 10. medclinrese.org [medclinrese.org]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sid.ir [sid.ir]

- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 15. criver.com [criver.com]

- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kftechnology.it [kftechnology.it]

- 21. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]

Preclinical Pharmacological Profile of Norgesic Forte Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological properties of the two active components of Norgesic Forte: orphenadrine (B1219630) citrate (B86180) and paracetamol (acetaminophen). This document delves into their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Orphenadrine Citrate

Orphenadrine is a centrally acting skeletal muscle relaxant with a multifaceted pharmacological profile, extending beyond its primary indication. Its effects are attributed to its interactions with multiple molecular targets in the central nervous system.[1][2][3]

In Vitro Pharmacology: Quantitative Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of orphenadrine citrate at its key molecular targets.

Table 1: Receptor Binding Affinities of Orphenadrine Citrate

| Target Receptor | Ligand/Assay | Preparation | Kᵢ (µM) | Reference |

| NMDA Receptor (PCP binding site) | [³H]MK-801 Binding | Postmortem human frontal cortex homogenates | 6.0 ± 0.7 | [4][5] |

| Muscarinic M1 Receptor | 0.048 | [6] | ||

| Muscarinic M2 Receptor | 0.213 | [6] | ||

| Muscarinic M3 Receptor | 0.120 | [6] | ||

| Muscarinic M4 Receptor | 0.170 | [6] | ||

| Muscarinic M5 Receptor | 0.129 | [6] |

Table 2: Ion Channel and Transporter Inhibition by Orphenadrine Citrate

| Target | Method | IC₅₀ (µM) | Reference |

| NMDA Receptor-mediated currents | Patch Clamp | 16.2 ± 1.6 | [4][5] |

| Voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9) | Patch Clamp | Low, clinically relevant concentrations | [7][8] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of orphenadrine.

Table 3: Preclinical Pharmacokinetic Parameters of Orphenadrine (Oral Administration)

| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| Rat | 10 | - | - | - | - | [9] |

| Camel | - | - | - | 1.03 ± 0.10 (g/hl⁻¹) | 3.57 ± 0.55 | [10] |

Note: Detailed Cₘₐₓ and Tₘₐₓ values for rats were not consistently available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Orphenadrine's therapeutic effects and side-effect profile are a consequence of its interaction with multiple signaling pathways. Its primary mechanisms include anticholinergic activity through muscarinic receptor antagonism, NMDA receptor antagonism, and inhibition of norepinephrine (B1679862) reuptake.[2][3]

Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of orphenadrine citrate for muscarinic acetylcholine receptors.

Materials:

-

Tissue homogenate expressing muscarinic receptors (e.g., rat brain cortex).

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Orphenadrine citrate solutions of varying concentrations.

-

Non-specific binding control (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In triplicate, incubate the membrane preparation with the radioligand and varying concentrations of orphenadrine citrate. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).

-

Incubation: Allow the binding to reach equilibrium at a defined temperature and time.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[2][11]

Objective: To determine the inhibitory potency (IC₅₀) of orphenadrine on norepinephrine reuptake.

Materials:

-

Synaptosomes isolated from rat brain tissue or cells expressing the norepinephrine transporter (NET).

-

Radiolabeled norepinephrine (e.g., [³H]-norepinephrine).

-

Orphenadrine citrate solutions of varying concentrations.

-

Krebs-Ringer-HEPES buffer.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare synaptosomes or cultured cells.

-

Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of orphenadrine citrate.

-

Uptake Initiation: Initiate norepinephrine uptake by adding [³H]-norepinephrine.

-

Incubation: Incubate at 37°C for a short period to allow uptake.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity in the synaptosomes/cells.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of norepinephrine uptake against the concentration of orphenadrine.[4][12]

Paracetamol (Acetaminophen)

Paracetamol is one of the most widely used analgesic and antipyretic agents. Its mechanism of action is complex and not fully elucidated, but it is distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Pharmacology: Quantitative Data

Paracetamol's effects are, in part, attributed to its inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.

Table 4: In Vitro Cyclooxygenase (COX) Inhibition by Paracetamol

| Enzyme | Assay | IC₅₀ (µM) | Reference |

| COX-1 | Human whole blood | 113.7 | [1][13] |

| COX-2 | Human whole blood | 25.8 | [1][13] |

| COX-1 | Ovine, purified | 33 (in presence of glutathione (B108866) peroxidase) | |

| COX-2 | Human, purified | 980 (in presence of glutathione peroxidase) | |

| PGE₂ Production | Human rheumatoid synoviocytes | 7.2 | [14] |

| PGF₂α Production | Human rheumatoid synoviocytes | 4.2 | [14] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of paracetamol has been studied in various preclinical species.

Table 5: Preclinical Pharmacokinetic Parameters of Paracetamol (Oral Administration)

| Species | Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Rat | 100 | - | - | - | - | [1] |

| Rat | ~250 | 72.82 ± 5.62 | 1.20 | - | 14.45 ± 10.63 | [15] |

| Rat (hypoxia) | 105 | Higher than normoxia | No significant difference | Increased | Increased |

Signaling Pathways and Mechanisms of Action

The analgesic and antipyretic effects of paracetamol are thought to be mediated through a combination of central and peripheral mechanisms. These include the inhibition of prostaglandin (B15479496) synthesis via COX enzymes, modulation of the descending serotonergic pathways, and the actions of its active metabolite, N-arachidonoyl-phenolamine (AM404), on the endocannabinoid and transient receptor potential vanilloid 1 (TRPV1) systems.[1][16][17] More recent evidence also points to a peripheral action of AM404 through the direct inhibition of sodium channels.[18][19]

References

- 1. Oral paracetamol bioavailability in rats subjected to experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 17. Orphenadrine - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Orphenadrine Citrate: An In-depth Technical Guide on its Anticholineric Properties and Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orphenadrine (B1219630) citrate (B86180), a centrally acting skeletal muscle relaxant, exerts its therapeutic effects and off-target actions through a complex interplay with various neuronal signaling pathways.[1][2] This technical guide provides a comprehensive examination of the anticholinergic properties of orphenadrine citrate and its multifaceted influence on neuronal signaling. The document delves into its mechanism of action, presenting quantitative data on its binding affinities to key receptors, detailed experimental protocols for its characterization, and visual representations of the intricate signaling cascades it modulates. This guide is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, facilitating a deeper understanding of orphenadrine's neuropharmacological profile.

Introduction

Orphenadrine citrate is a derivative of diphenhydramine (B27) and is clinically utilized for the management of muscle spasms and Parkinsonism.[1] Its pharmacological activity is not limited to its muscle relaxant properties; it also possesses significant anticholinergic, antihistaminic, and local anesthetic effects.[2] These diverse actions are a consequence of its interactions with multiple receptor systems within the central and peripheral nervous systems.[2] A thorough understanding of orphenadrine's receptor binding profile and its impact on neuronal signaling is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents.[2]

Quantitative Data Presentation

The pharmacological profile of orphenadrine citrate is characterized by its interaction with a range of neuronal receptors and transporters. The following tables summarize the available quantitative data, providing a basis for comparing its affinity for various targets.

Table 1: Orphenadrine Citrate Receptor and Transporter Binding Affinities

| Target | Ligand/Assay | Kᵢ (µM) | IC₅₀ (µM) | Species/Tissue |

|---|---|---|---|---|

| Muscarinic Receptors | ||||

| M₁ | [³H]-NMS Binding | 0.048 | Human (recombinant) | |

| M₂ | [³H]-NMS Binding | 0.213 | Human (recombinant) | |

| M₃ | [³H]-NMS Binding | 0.120 | Human (recombinant) | |

| M₄ | [³H]-NMS Binding | 0.170 | Human (recombinant) | |

| M₅ | [³H]-NMS Binding | 0.129 | Human (recombinant) | |

| NMDA Receptor | ||||

| PCP site | [³H]MK-801 Binding | 6.0 ± 0.7 | Postmortem human frontal cortex | |

| Patch Clamp | 16.2 ± 1.6 | Cultured superior colliculus neurons | ||

| Histamine (B1213489) Receptor | ||||

| H₁ | [³H]mepyramine Binding | Data not consistently available for orphenadrine, but as a diphenhydramine derivative, significant affinity is expected. | ||

| Monoamine Transporters | ||||

| Dopamine (B1211576) Transporter (DAT) | Competitive Binding | Orphenadrine competitively binds to DAT. | Human (homology model) |

| Norepinephrine (B1679862) Transporter (NET) | Reuptake Inhibition | Orphenadrine is an inhibitor of NET. | | |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[3] IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.[3]

Mechanism of Action and Neuronal Signaling

Orphenadrine citrate's effects on neuronal signaling are pleiotropic, stemming from its interaction with multiple key targets in the central nervous system.

Anticholinergic Properties: Muscarinic Receptor Antagonism

The primary anticholinergic effects of orphenadrine citrate are mediated through its competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It acts as a non-selective antagonist across all five subtypes (M1-M5).[4] This blockade of acetylcholine, a major excitatory neurotransmitter, is central to its use in conditions characterized by cholinergic hyperactivity.[1]

The five subtypes of muscarinic receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades:

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.

By blocking these receptors, orphenadrine citrate attenuates these downstream signaling events.

Modulation of Glutamatergic Neurotransmission: NMDA Receptor Antagonism

Orphenadrine citrate also acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key component of excitatory glutamatergic neurotransmission.[1][6] It binds to the phencyclidine (PCP) binding site within the NMDA receptor channel.[7] This action contributes to its analgesic properties by attenuating the transmission of nociceptive signals.[1]

Inhibition of Voltage-Gated Sodium Channels

Orphenadrine has been shown to block voltage-gated sodium channels in a concentration-, voltage-, and frequency-dependent manner.[8][9] This action is thought to contribute significantly to its analgesic effects by reducing the generation and propagation of action potentials in nociceptive pathways.[8]

Effects on Monoamine Transporters

Orphenadrine also acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][10] By blocking the reuptake of these neurotransmitters from the synaptic cleft, orphenadrine can potentiate dopaminergic and noradrenergic signaling. This action may contribute to some of its central nervous system effects.

Histamine H1 Receptor Antagonism

As a derivative of diphenhydramine, orphenadrine possesses antihistaminic properties through the antagonism of histamine H1 receptors.[11] This contributes to its sedative side effects.

Impact on Synaptic Plasticity

While direct experimental evidence on the effects of orphenadrine citrate on long-term potentiation (LTP) or long-term depression (LTD) is limited, its known pharmacological actions on key modulators of synaptic plasticity allow for informed hypotheses.

-

NMDA Receptor Antagonism: The blockade of NMDA receptors by orphenadrine would be expected to inhibit the induction of NMDA receptor-dependent LTP, a cellular mechanism crucial for learning and memory.

-

Muscarinic Receptor Antagonism: Cholinergic signaling through muscarinic receptors is known to modulate synaptic plasticity. The blockade of M1 receptors, in particular, could impair LTP.

-

Norepinephrine Reuptake Inhibition: Increased levels of norepinephrine due to NET inhibition could potentially facilitate LTP, as noradrenergic signaling is generally considered to be permissive for synaptic plasticity.

The net effect of orphenadrine on synaptic plasticity is likely complex and dependent on the specific neuronal circuit and the relative contribution of these different mechanisms. Further research is warranted to directly investigate these effects.

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

Objective: To determine the equilibrium dissociation constant (Kᵢ) of orphenadrine citrate for each muscarinic receptor subtype (M1-M5).[1]

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).[1]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[4]

-

Unlabeled competitor: Orphenadrine citrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains [³H]-NMS and the membrane preparation.[1]

-

Non-specific Binding: Contains [³H]-NMS, the membrane preparation, and a high concentration of a non-labeled universal muscarinic antagonist like atropine (B194438) (e.g., 1 µM) to saturate all receptors.[1]

-

Competition: Contains [³H]-NMS, the membrane preparation, and varying concentrations of orphenadrine citrate.[1]

-

-

Incubation: Incubate the plate at room temperature for a sufficient duration to allow binding to reach equilibrium (e.g., 60-90 minutes).[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.[1]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[1]

-

Plot the percentage of specific binding against the logarithm of the orphenadrine citrate concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[12]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the inhibitory effects of orphenadrine citrate on voltage-gated sodium channels.[13]

Materials:

-

Cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells stably expressing a specific Nav channel) or primary neurons.[8]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular and intracellular recording solutions.

-

Orphenadrine citrate stock solution.

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[13]

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Recordings:

-

Hold the cell at a negative membrane potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

-

-

Drug Application:

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the recording chamber with the extracellular solution containing a known concentration of orphenadrine citrate.

-

Record sodium currents in the presence of the drug to determine the extent of inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before and after drug application to calculate the percentage of inhibition.

-

Construct a concentration-response curve by testing a range of orphenadrine citrate concentrations to determine the IC₅₀.

-

Investigate the voltage- and frequency-dependence of the block by varying the holding potential and the frequency of the depolarizing pulses, respectively.[8]

-

Conclusion

Orphenadrine citrate is a pharmacologically complex drug with a well-established role as a non-selective muscarinic antagonist. Its interaction with multiple other neuronal targets, including NMDA receptors and voltage-gated sodium channels, contributes significantly to its overall therapeutic and side-effect profile. This in-depth technical guide has provided a detailed overview of its anticholinergic properties and its broader impact on neuronal signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. A comprehensive understanding of these interactions is essential for the rational design of future experiments and the development of novel therapeutics with improved selectivity and efficacy. Further investigation into the direct effects of orphenadrine on synaptic plasticity is a key area for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SMPDB [smpdb.ca]

- 11. SMPDB [smpdb.ca]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Aspirin's Role in Prostaglandin Synthesis and Pain Mediation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin (B1665792), or acetylsalicylic acid, has been a cornerstone of pain management for over a century. Its therapeutic effects, primarily analgesia, anti-inflammation, and antipyresis, are fundamentally linked to its ability to modulate the biosynthesis of prostaglandins (B1171923). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning aspirin's action, with a focus on its irreversible inhibition of cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin (B15479496) synthesis and nociceptive signaling. This document details the biochemical pathways, presents quantitative data on enzyme inhibition, outlines key experimental methodologies, and provides visual representations of the core signaling cascades.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[1][2] They are key mediators in numerous physiological and pathological processes, including inflammation, pain, and fever.[1][2] Aspirin exerts its primary therapeutic effects by inhibiting the synthesis of prostaglandins.[2][3] This guide delves into the specifics of this inhibition and its downstream consequences on pain perception.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by the enzyme phospholipase A2.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes into an unstable intermediate, prostaglandin H2 (PGH2).[4] PGH2 is subsequently converted by various tissue-specific synthases into different prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining, regulating blood flow to the kidneys, and platelet aggregation.[5][6]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[5][6] The prostaglandins produced by COX-2 are primarily involved in inflammation, pain, and fever.[5][6]

Visualizing the Pathway

The following diagram illustrates the arachidonic acid cascade, highlighting the central role of COX enzymes.

Caption: The Arachidonic Acid Cascade.

Aspirin's Mechanism of Action: Irreversible COX Inhibition

Aspirin's unique mechanism of action lies in its ability to irreversibly inhibit both COX-1 and COX-2 enzymes.[7] It achieves this by acetylating a serine residue (specifically Ser530 in COX-1 and Ser516 in COX-2) within the active site of the enzyme.[3] This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid, thus preventing the synthesis of prostaglandins for the entire lifespan of the enzyme.[3] This is in contrast to other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[3]

Quantitative Analysis of COX Inhibition

Aspirin exhibits a greater potency for inhibiting COX-1 compared to COX-2.[8] This selectivity is reflected in its lower 50% inhibitory concentration (IC50) for COX-1. The following table summarizes the IC50 values for aspirin and other selected NSAIDs against COX-1 and COX-2.